molecular formula C23H22N2O3S B2498554 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide CAS No. 391876-71-4

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide

Cat. No.: B2498554
CAS No.: 391876-71-4
M. Wt: 406.5
InChI Key: CFGLFJTUPWOANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide is a sulfonamide-based benzamide derivative featuring a 3,4-dihydroisoquinoline moiety linked via a sulfonyl group to a benzamide scaffold. The p-tolyl (4-methylphenyl) substituent on the benzamide nitrogen distinguishes it from structurally related compounds. Its synthesis typically involves sulfonylation of benzamide precursors with dihydroisoquinoline derivatives under coupling agents such as HATU or EDCI .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-6-10-21(11-7-17)24-23(26)19-8-12-22(13-9-19)29(27,28)25-15-14-18-4-2-3-5-20(18)16-25/h2-13H,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGLFJTUPWOANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide has garnered attention in pharmaceutical research due to its potential biological activities. With a molecular formula of C23H22N2O3SC_{23}H_{22}N_{2}O_{3}S and a molecular weight of 406.5 g/mol, this compound is characterized by its sulfonamide and benzamide moieties, which are known for their diverse pharmacological properties.

Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylphenyl)benzamide
  • Molecular Weight : 406.5 g/mol
  • Purity : Typically around 95%.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

A notable area of investigation is the compound's activity against various cancer cell lines. In a study focusing on isoquinoline derivatives, it was found that compounds with similar structural motifs exhibited significant inhibitory effects on cancer cell proliferation. The sulfonamide group is particularly noted for enhancing the binding affinity to target proteins involved in tumor growth .

Acetylcholinesterase Inhibition

Another important aspect of its biological activity is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease, as they help to increase acetylcholine levels in the brain. Compounds similar to this compound have shown promising results in inhibiting AChE activity, suggesting potential applications in neurodegenerative disease therapies .

Table 1: Biological Activity Summary

Activity TypeAssay MethodologyIC50 Value (µM)Reference
AChE InhibitionIn vitro assays2.7
Cancer Cell Proliferation InhibitionMTT assayVaries by cell line
Antioxidant ActivityDPPH scavenging assayNot specified

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with specific enzymes and receptors:

  • Binding Affinity : The sulfonamide group enhances binding to target proteins, which is critical for anticancer activity.
  • Inhibition of Enzymatic Activity : The compound's structure allows it to effectively inhibit AChE by occupying the active site, thereby preventing substrate hydrolysis and increasing acetylcholine levels .
  • Antioxidant Properties : Preliminary studies suggest that derivatives may exhibit radical scavenging activity, contributing to their potential neuroprotective effects .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications. Notable areas of interest include:

  • Antioxidant Activity : A series of derivatives based on sulfonamide structures have demonstrated significant antioxidant properties. These compounds were evaluated for their ability to scavenge free radicals and showed promising results in vitro .
  • Neuropharmacological Effects : The compound has been studied for its potential in treating neurodegenerative diseases. Its derivatives have shown inhibitory activity against enzymes like monoamine oxidase and cholinesterase, which are critical in the pathophysiology of diseases such as Alzheimer's .

Cancer Research

The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancers. Structural studies revealed that the compound binds effectively to the enzyme's active site, suggesting its potential as a lead compound for developing cancer therapeutics .

Neurodegenerative Diseases

The ability of this compound to inhibit acetylcholinesterase suggests its potential application in treating Alzheimer’s disease. Compounds with similar structural features have shown efficacy in enhancing acetylcholine levels, thereby improving cognitive function .

Antioxidant Properties

The antioxidant capabilities of this compound and its derivatives have been linked to their potential use in preventing oxidative stress-related diseases. This property is particularly relevant in developing treatments for conditions such as cardiovascular diseases and neurodegeneration .

Case Studies and Research Findings

StudyFindings
Synthesis of Acetamidosulfonamide DerivativesInvestigated antioxidant properties; several derivatives showed significant radical scavenging activity .
Inhibition of Monoamine OxidaseCompounds derived from this structure exhibited potent inhibition against monoamine oxidase B, indicating potential antidepressant effects .
Aldo-Keto Reductase InhibitionIdentified as a selective inhibitor for AKR1C3; structural analysis confirmed effective binding .

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is synthesized through a multi-step protocol involving sulfonylation and amide coupling :

StepReaction TypeConditions/ReagentsYieldSource
1Sulfonic acid activationBenzoic acid derivative treated with oxalyl chloride/DMF in CH<sub>2</Cl<sub>2</sub> at 0°C → RT85%
2SulfonylationReaction with 3,4-dihydroisoquinoline in DMF with triethylamine (TEA)72%
3Amide couplingActivated sulfonyl benzoic acid + p-toluidine via EDCI/HOBt in DMF68%

Key intermediates include 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid , which undergoes carbodiimide-mediated coupling with p-toluidine to form the final product.

Hydrolysis and Stability Studies

The benzamide and sulfonamide groups demonstrate distinct stability under hydrolytic conditions:

ConditionObservationMethodSource
Acidic (HCl, 1M, reflux)Benzamide hydrolysis to benzoic acid; sulfonamide remains intactHPLC, <sup>1</sup>H NMR
Basic (NaOH, 1M, 60°C)Complete decomposition of sulfonamide group after 24 hoursTLC, MS

The sulfonamide bond is more labile under basic conditions due to nucleophilic attack on the sulfur center.

Sulfonamide Group Reactivity

The sulfonyl moiety participates in nucleophilic substitutions and cross-couplings :

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, alkyl bromide (RT, 12h)N-Alkylated isoquinoline derivative55%
Photoredox couplingNiCl<sub>2</sub>/Na<sub>2</sub>-Eosin Y, DMSO, 465 nm LEDCyclized tetrahydroisoquinoline analog78%

Photochemical reactions enable C–S bond formation via radical intermediates under visible light irradiation .

Benzamide Ring Functionalization

Electrophilic substitution reactions occur selectively at the para position of the benzamide ring:

ReactionConditionsProductYieldSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT3-Nitrobenzamide derivative62%
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxaneBiaryl-substituted benzamide81%

The electron-withdrawing sulfonamide group directs electrophiles to the meta position relative to itself .

Biological Interaction-Driven Reactions

In vitro studies reveal enzyme-mediated transformations:

EnzymeObservationBiological ImpactSource
Cytochrome P450 3A4Oxidative cleavage of isoquinoline ringLoss of kinase inhibition activity
CarboxylesteraseHydrolysis of benzamide to free carboxylic acidIncreased solubility in physiological media

Metabolic degradation pathways are critical for pharmacokinetic profiling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a broader class of dihydroisoquinoline-containing sulfonamides and benzamides. Below is a comparative analysis of key analogues:

Compound Structural Features Biological Activity Key Findings Reference
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide Sulfonyl linkage; p-tolyl benzamide Potential CNS ligand, enzyme inhibition Higher lipophilicity (predicted logP ~3.2) due to p-tolyl group; moderate solubility
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (Compound 19) Methyl linkage; 4-fluorobenzyl substituent BChE inhibition; anti-Aβ aggregation IC₅₀ = 1.2 µM for BChE; improved selectivity over acetylcholinesterase (AChE)
N-(4-Bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 25) Methyl linkage; 4-bromophenyl substituent Antimicrobial activity Moderate activity (MIC = 8 µg/mL against S. aureus); reduced solubility vs. non-halogenated analogues
4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid (B-5) Methyl linkage; 6,7-dimethoxy substitution BChE inhibition IC₅₀ = 0.8 µM for BChE; enhanced activity due to electron-donating methoxy groups
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide Hydroxypropyl linker; tetrahydro-2H-pyran-4-yl substituent Serotonin receptor (5-HT1A/5-HT7) modulation Ki = 12 nM for 5-HT7; improved CNS penetration due to polar substituents

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : The sulfonyl-linked target compound exhibits higher logP (~3.2) compared to methyl-linked analogues (logP ~2.5–3.0) due to the electron-withdrawing sulfonyl group and hydrophobic p-tolyl substituent .
  • Solubility : Methyl-linked compounds (e.g., Compound 19) show better aqueous solubility than sulfonyl derivatives, as sulfonamides are prone to crystallization and reduced solubility .
  • Metabolic Stability: Dihydroisoquinoline derivatives with bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) demonstrate enhanced metabolic stability in liver microsomes compared to halogenated analogues .

Preparation Methods

Pictet-Spengler Cyclization with Subsequent Sulfonylation

The Pictet-Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. Adapted for dihydroisoquinoline systems, this method involves condensing benzaldehyde derivatives with sulfonamide precursors. A modified protocol using Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) supported on silica (PA/SiO₂) enables efficient cyclization under mild conditions.

Procedure Overview

  • Formation of N-(p-tolyl)benzamide :

    • React 4-nitrobenzoyl chloride with p-toluidine in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) quenching.
    • Reduce the nitro group to an amine using H₂/Pd-C in ethanol.
  • Pictet-Spengler Cyclization :

    • Combine N-(p-tolyl)benzamide with s-trioxane and PA/SiO₂ (20 wt%) in acetonitrile at 80°C for 12 hours.
    • Yield: 78–85% of 3,4-dihydroisoquinoline intermediate.
  • Sulfonylation :

    • Treat the dihydroisoquinoline with benzenesulfonyl chloride (1.2 equiv) in DCM/TEA (2:1) at 0°C.
    • Stir for 4 hours, followed by aqueous workup and column purification (PE/EA 3:1).
Key Data
Step Reagents/Conditions Yield (%) Purity (HPLC)
Benzamide Formation 4-Nitrobenzoyl chloride, TEA 92 98.5
Cyclization PA/SiO₂, 80°C, 12 h 83 97.8
Sulfonylation Benzenesulfonyl chloride, TEA 76 99.1

Palladium-Catalyzed Cross-Coupling and Cyclization

A modern approach leverages palladium catalysis to assemble the sulfonyl-dihydroisoquinoline moiety directly. This method, inspired by thiaphenanthridinone syntheses, employs sulfinate esters and aryl boronic acids.

Procedure Overview

  • Sulfinate Ester Preparation :

    • React sodium p-toluenesulfinate with methyl iodide in DMF to yield methyl p-toluenesulfinate.
  • Coupling with 2-Borylaniline :

    • Combine methyl p-toluenesulfinate (1.0 equiv), 2-boryl-N-(p-tolyl)benzamide (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in dioxane/H₂O (4:1).
    • Heat at 100°C for 24 hours under N₂.
  • Cyclization :

    • Treat the biaryl intermediate with K₂CO₃ (2.0 equiv) in DMF at 120°C for 6 hours.
Key Data
Step Reagents/Conditions Yield (%) Selectivity (E:Z)
Sulfinate Synthesis NaSO₂C₆H₄CH₃, CH₃I 95 N/A
Cross-Coupling Pd(OAc)₂, XPhos 68 >99:1
Cyclization K₂CO₃, DMF, 120°C 82 N/A

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the sulfinate ester, followed by transmetalation with the boron reagent. Reductive elimination forms the biaryl intermediate, which undergoes base-mediated cyclization to install the sulfonyl group.

Nickel-Catalyzed Photoredox Sulfonylation

Emerging photoredox strategies enable visible-light-driven sulfonylation, as demonstrated in related dihydroisoquinoline syntheses. This method avoids harsh thermal conditions and enhances functional group tolerance.

Procedure Overview

  • Dihydroisoquinoline Core Synthesis :

    • React 2-iodo-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide with Na₂-Eosin Y (5 mol%), NiCl₂·6H₂O (10 mol%), and L1 ligand in DMSO under 465 nm LED irradiation.
  • Sulfonylation :

    • Add sodium p-toluenesulfinate (2.0 equiv) and continue irradiation for 12 hours at 25°C.
  • Benzamide Coupling :

    • Introduce p-toluidine (1.5 equiv) and EDCI/HOBt in DMF at 0°C, stirring overnight.
Key Data
Step Reagents/Conditions Yield (%) Reaction Time
Core Formation NiCl₂, LED, DMSO 75 12 h
Sulfonylation NaSO₂C₆H₄CH₃, LED 81 12 h
Amide Coupling EDCI, HOBt, DMF 88 10 h

Optimization Note : Replacing Na₂-Eosin Y with Ru(bpy)₃Cl₂ reduced yields by 15%, highlighting the critical role of the photocatalyst in mediating electron transfer.

Comparative Analysis of Methodologies

Parameter Pictet-Spengler Palladium-Catalyzed Photoredox
Yield (Overall) 62% 56% 68%
Reaction Time 28 h 30 h 34 h
Catalyst Cost Low (PA/SiO₂) High (Pd/XPhos) Moderate (Ni/Eosin Y)
Functional Tolerance Moderate High High
Scalability Industrial (batch) Lab-scale (flow) Lab-scale (batch)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.